(S)-4-Isopropyloxazolidine-2-thione

Catalog No.
S1487924
CAS No.
104499-08-3
M.F
C6H11NOS
M. Wt
145.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Isopropyloxazolidine-2-thione

CAS Number

104499-08-3

Product Name

(S)-4-Isopropyloxazolidine-2-thione

IUPAC Name

(4S)-4-propan-2-yl-1,3-oxazolidine-2-thione

Molecular Formula

C6H11NOS

Molecular Weight

145.23 g/mol

InChI

InChI=1S/C6H11NOS/c1-4(2)5-3-8-6(9)7-5/h4-5H,3H2,1-2H3,(H,7,9)/t5-/m1/s1

InChI Key

CIRDXQWBLPPFPN-RXMQYKEDSA-N

SMILES

CC(C)C1COC(=S)N1

Canonical SMILES

CC(C)C1COC(=S)N1

Isomeric SMILES

CC(C)[C@H]1COC(=S)N1

Chiral Auxiliary

A chiral auxiliary is a molecule that can be used to induce chirality, or handedness, in another molecule during a chemical reaction. (S)-IPT achieves this by forming a temporary bond with the target molecule, influencing its spatial orientation and ultimately leading to the formation of a specific stereoisomer.

(S)-IPT has been demonstrated to be a highly selective and efficient chiral auxiliary for the stereochemical induction at the phosphorus atom during the diastereoselective synthesis of aryloxy phosphoramidate prodrugs of 3'-deoxy-2',3'-didehydrothymidine monophosphate (d4TMP). PubChem, National Institutes of Health:

This specific application involves the development of prodrugs, which are inactive chemical compounds that are converted into their active form within the body. The use of (S)-IPT ensures the formation of a specific stereoisomer of the prodrug, which can be crucial for its desired pharmacological properties.

(S)-IPT offers several advantages as a chiral auxiliary, including:

  • High selectivity: It can effectively induce the desired chirality in the target molecule.
  • Efficiency: It can be readily incorporated into the reaction and removed after the desired product is formed.
  • Direct reduction: It can be directly reduced to its corresponding aldehyde and the chiral auxiliary by reductive cleavage with diisobutylaluminum hydride. Sigma-Aldrich:

(S)-4-Isopropyloxazolidine-2-thione is a chiral compound with the molecular formula C₆H₁₁NOS and a molecular weight of approximately 161.3 g/mol. This compound is recognized for its unique structural properties, including a thiazolidine ring, which contributes to its biological and chemical activities. The compound is typically produced in high purity, often around 95%, making it suitable for various research applications, particularly in the fields of medicinal chemistry and organic synthesis .

, primarily due to its thione functional group. It can undergo:

  • Nucleophilic Substitution Reactions: The sulfur atom can act as a nucleophile, engaging in substitutions that are critical for synthesizing other thiazolidine derivatives.
  • Aldol-type Reactions: This compound can be utilized as a chiral auxiliary in aldol reactions, facilitating the formation of β-hydroxy carbonyl compounds from achiral aldehydes .
  • Coordination Chemistry: It forms complexes with transition metals, enhancing its utility in catalysis .

(S)-4-Isopropyloxazolidine-2-thione exhibits notable biological activities:

  • Antifungal Properties: Derivatives of this compound have shown significant antifungal activity against various pathogens, indicating potential as a lead compound for antifungal drug development.
  • Antidiabetic Effects: Similar to other thiazolidinediones, this compound acts as an activator of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in insulin sensitivity and glucose metabolism.

Several synthetic routes have been developed for (S)-4-Isopropyloxazolidine-2-thione:

  • Chiral Auxiliary Method: Utilizing chiral amino alcohols and thioacetic acid under mild conditions to yield the desired thiazolidine structure.
  • Asymmetric Synthesis: This compound can be synthesized through asymmetric synthesis techniques that involve the use of chiral ligands to control stereochemistry during reactions .
  • Metal-Catalyzed Reactions: Employing metal catalysts to facilitate the formation of thiazolidine derivatives from simpler precursors.

(S)-4-Isopropyloxazolidine-2-thione finds applications in various fields:

  • Pharmaceutical Research: Used as a chiral auxiliary in drug synthesis, aiding in the development of stereochemically pure compounds.
  • Catalysis: Serves as a ligand in transition metal-catalyzed reactions, enhancing reaction selectivity and efficiency.
  • Material Science: Investigated for its potential use in developing new materials with specific properties due to its unique chemical structure .

Studies focusing on (S)-4-Isopropyloxazolidine-2-thione's interactions reveal:

  • Metal Complex Formation: The compound forms stable complexes with various transition metals, which can significantly alter its reactivity and biological activity.
  • Biological Pathways: Its role as a PPARγ activator suggests interactions with metabolic pathways related to glucose homeostasis and lipid metabolism .

Several compounds share structural or functional similarities with (S)-4-Isopropyloxazolidine-2-thione. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
(S)-4-Isopropylthiazolidine-2-thioneThiazolidine ringStrong antifungal activity; used as a chiral auxiliary
(S)-4-Isopropyl-2-oxazolidinoneOxazolidinone structureUsed in dirhodium(II) complexes; versatile chiral ligand
Thiazolidinedione derivativesContains thiazolidinedione coreKnown for insulin-sensitizing effects; used in diabetes treatment
(R)-4-Methylthiazolidine-2-thioneMethyl substitution on thiazolidineExhibits different biological activities compared to isopropyl variant

The uniqueness of (S)-4-Isopropyloxazolidine-2-thione lies in its specific structural configuration and its dual role as both a chiral auxiliary and a biologically active compound, distinguishing it from other similar compounds through its diverse applications and significant biological effects.

Amino Alcohol Cyclization Methods

The foundational synthesis of (S)-4-isopropyloxazolidine-2-thione involves the cyclization of (S)-valinol with thiocarbonylation reagents. In a classic procedure, (S)-valinol reacts with carbon disulfide in the presence of potassium carbonate, yielding the target compound via intramolecular nucleophilic attack. This method, optimized through decades of refinement, typically achieves moderate to high yields (70–90%) under reflux conditions in dichloromethane or ethanol [1] [5]. The reaction proceeds through deprotonation of the amino alcohol’s hydroxyl group by the base, followed by nucleophilic addition of the resulting alkoxide to carbon disulfide. Subsequent cyclization eliminates hydrogen sulfide, forming the oxazolidine-2-thione ring [1] [2].

A critical factor in this approach is the preservation of stereochemistry at the C4 isopropyl group, which originates from the chiral center of (S)-valinol. Studies confirm that the configuration of the starting amino alcohol directly dictates the stereochemical outcome of the product, ensuring enantiomeric purity without racemization under mild conditions [3] [5].

Carbon Disulfide-Based Syntheses

Carbon disulfide remains the most widely employed thiocarbonylating agent due to its cost-effectiveness and reactivity. In a representative protocol, (S)-valinol is treated with carbon disulfide and triethylamine in dimethyl sulfoxide (DMSO) at 110°C for 110 minutes, yielding (S)-4-isopropyloxazolidine-2-thione in 90% yield [2]. The base facilitates deprotonation, while DMSO acts as both solvent and mild oxidant, preventing disulfide byproduct formation.

Comparative studies reveal that solvent choice significantly impacts reaction efficiency. Polar aprotic solvents like DMSO enhance reaction rates by stabilizing intermediates, whereas ethereal solvents such as tetrahydrofuran (THF) result in slower kinetics [2] [5]. Temperature optimization is equally critical: reactions conducted below 50°C favor oxazolidine-2-thione formation, while elevated temperatures promote isomerization to thiazolidine derivatives [2].

Alternative Thiocarbonylation Reagents

To circumvent carbon disulfide’s toxicity and volatility, researchers have explored alternative thiocarbonyl sources. Potassium ethylxanthate (KSCSOEt) emerges as a safer reagent, enabling oxazolidine-2-thione synthesis under reflux in ethanol. For example, reacting (R)-2-phenylglycinol with KSCSOEt at 100°C for one hour affords the corresponding oxazolidine-2-thione in 31% yield, with improvements to 89% upon optimization [4]. Although yields are generally lower than carbon disulfide-based methods, xanthates offer operational simplicity and reduced environmental hazard [4].

Modern Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation revolutionizes the synthesis of (S)-4-isopropyloxazolidine-2-thione by reducing reaction times from hours to minutes. A protocol employing 50 W microwave power at 50°C for 10 minutes achieves near-quantitative yields (95–98%) when using potassium carbonate as the base [2]. The rapid, uniform heating of microwave systems minimizes side reactions, particularly the formation of thiazolidine-2-thione byproducts. This method is scalable and compatible with diverse amino alcohols, making it ideal for high-throughput applications [2] [5].

Controlled Temperature-Dependent Synthesis

Temperature modulation enables precise control over product regiochemistry. At 50°C, (S)-valinol and carbon disulfide selectively form oxazolidine-2-thione, whereas heating to 70–80°C induces ring expansion to thiazolidine-2-thione via intermediate thiolactam formation [2]. This thermochemical switch exploits the kinetic vs. thermodynamic control of cyclization pathways, allowing chemists to target specific heterocycles without altering reagents [2].

One-Pot Multi-Component Reactions

Emerging one-pot strategies consolidate multiple synthetic steps, though literature specific to (S)-4-isopropyloxazolidine-2-thione remains limited. Indirect evidence suggests that combining amino alcohol, thiocarbonyl reagent, and base in a single vessel could streamline synthesis. For instance, simultaneous addition of carbon disulfide and potassium carbonate to (S)-valinol under microwave irradiation may eliminate intermediate isolation, though further validation is required [2] [5].

Selective Synthetic Methods

Regioselective Synthesis

Regioselectivity is governed by reaction conditions. In DMSO at 110°C, (S)-valinol preferentially forms thiazolidine-2-thione, whereas potassium carbonate in ethanol under microwave irradiation favors oxazolidine-2-thione [2] [5]. The divergent pathways arise from solvent effects on intermediate stability: polar aprotic solvents stabilize thiocarbamate intermediates, directing cyclization toward thiazolidines, while protic solvents favor oxazolidine formation [2].

Stereoselective Approaches

Chiral fidelity is maintained through the use of enantiomerically pure amino alcohols. The (S)-configuration of valinol is faithfully transferred to the C4 position of the oxazolidine ring, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) coupling constants [1] [3]. Modulating reaction pH further enhances stereoselectivity; basic conditions minimize epimerization by deprotonating the nitrogen, reducing its nucleophilic participation in racemization pathways [5].

Green Chemistry Approaches

Solvent-Free Methodologies

While solvent-free synthesis of (S)-4-isopropyloxazolidine-2-thione is unreported, advances in mechanochemistry offer potential. Ball-milling (S)-valinol with solid potassium carbonate and carbon disulfide could eliminate solvent use, though this remains speculative. Current green adaptations focus on substituting hazardous solvents like DMSO with biodegradable alternatives such as cyclopentyl methyl ether (CPME) [2] [4].

Catalyst Recycling Strategies

Heterogeneous catalysis using immobilized bases (e.g., potassium carbonate on silica) enables reagent recovery. Initial trials show that filtering and reusing the supported base in subsequent reactions maintains 85% yield over three cycles, reducing waste generation [5].

Renewable Feedstock Utilization

(S)-Valinol, the starting material, can be derived from renewable L-valine via microbial fermentation. Integrating biobased amino alcohols into the synthesis pipeline aligns with circular economy principles, though cost barriers currently limit industrial adoption [1] [5].

Tables

Table 1: Comparison of Thiocarbonylation Reagents

ReagentSolventTemperature (°C)Yield (%)Reference
Carbon disulfideDMSO11090 [2]
Potassium ethylxanthateEthanol10089 [4]
Carbon disulfideCH₂Cl₂2578 [1]

Table 2: Microwave vs. Conventional Heating

ParameterMicrowaveConventional
Time (min)10120
Yield (%)9885
Byproduct FormationLowModerate

Desulfurization to Oxazolidinones

The desulfurization of (S)-4-Isopropyloxazolidine-2-thione to the corresponding oxazolidinone represents one of the most important core ring transformations of this heterocycle. This transformation fundamentally alters the electronic nature of the heterocycle while maintaining the stereochemical integrity of the chiral center.

Propylene Oxide-Mediated Desulfurization

The most widely employed method for desulfurization involves the use of propylene oxide as both reagent and solvent. This transformation has been extensively studied and optimized under various conditions [1]. The reaction proceeds through a desulfurization-oxygenation mechanism where propylene oxide serves as the oxygen source while removing the sulfur atom from the thione functionality.

Under thermal conditions, the reaction requires heating at 100°C for extended periods (typically 48 hours) to achieve complete conversion. The reaction mixture containing the oxazolidine-2-thione and propylene oxide is heated in a sealed tube under nitrogen atmosphere to prevent oxidation side reactions [1]. The thermal approach, while effective, requires prolonged reaction times and elevated temperatures.

Microwave-Assisted Desulfurization

Microwave irradiation has emerged as a superior alternative to conventional thermal heating for this transformation. The microwave-assisted desulfurization protocol involves dissolving the oxazolidine-2-thione in chloroform, adding propylene oxide, and subjecting the mixture to microwave irradiation at 150°C for 60 minutes [1]. This method dramatically reduces reaction times from 48 hours to just 1 hour while maintaining excellent yields (typically 95% or higher).

The mechanism of microwave-assisted desulfurization involves the selective absorption of microwave energy by the polar thione group, leading to rapid heating and activation of the sulfur-carbon double bond. The propylene oxide then undergoes nucleophilic attack on the activated thione, resulting in the displacement of sulfur and formation of the corresponding oxazolidinone [1].

Mechanistic Considerations

The desulfurization process follows a concerted mechanism involving simultaneous sulfur extrusion and oxygen incorporation. Computational studies have revealed that the reaction proceeds through a transition state where the propylene oxide coordinates to the thione sulfur atom, followed by ring opening and sulfur displacement [1]. The activation energy for this process is estimated to be 12-15 kcal/mol, making it thermodynamically favorable under the reaction conditions employed.

Reaction TypeReagentsTemperature (°C)TimeYield (%)Reference
Propylene Oxide DesulfurizationPropylene oxide, CHCl315060 min95 [1]
Microwave-Assisted DesulfurizationPropylene oxide, MW irradiation15060 min95 [1]
Thermal DesulfurizationPropylene oxide, thermal conditions10048 hGood [1]

Ring Opening Strategies

The ring opening of (S)-4-Isopropyloxazolidine-2-thione provides access to acyclic intermediates that can be further manipulated for various synthetic purposes. Multiple strategies have been developed to achieve selective ring opening, each offering distinct advantages depending on the desired synthetic outcome.

Acid-Catalyzed Ring Opening

Brønsted acids, particularly trifluoroacetic acid (TFA), have proven highly effective for promoting ring opening reactions [2] [3]. The acid-catalyzed ring opening proceeds through protonation of the nitrogen atom, which activates the heterocycle toward nucleophilic attack. This approach is particularly valuable for accessing linear intermediates that retain the stereochemical information from the original chiral auxiliary.

The reaction mechanism involves initial protonation of the nitrogen atom, followed by nucleophilic attack at the carbonyl carbon by external nucleophiles or intramolecular functional groups. The stereochemical outcome depends on the specific reaction conditions and the nature of the nucleophile employed [2].

Base-Promoted Ring Opening

Potassium tert-butoxide (KOt-Bu) has emerged as an effective base for promoting selective ring opening of oxazolidine-2-thiones [4] [5]. This method is particularly useful for generating 2-aminoethyl acetates and related pharmaceutical building blocks. The base-promoted ring opening typically occurs at elevated temperatures (50°C) in dimethyl carbonate (DMC) as solvent.

The mechanism involves deprotonation of the heterocycle, followed by nucleophilic attack and ring opening. The KOt-Bu not only serves as a base but also acts as an oxygen donor during the ring opening process [4]. This dual functionality makes it particularly effective for generating products with specific functional group patterns.

Nucleophilic Ring Opening

Direct nucleophilic ring opening can be achieved using various nucleophiles under appropriate conditions. For example, treatment with rubidium iodide (RbI) in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) provides a one-pot procedure for generating carbamothioates [6]. This method is particularly valuable for auxiliary removal and accessing products with specific stereochemical requirements.

Metal-Catalyzed Ring Opening

Transition metal catalysts, particularly nickel(II) complexes, have been employed for selective ring opening reactions under mild conditions [7] [8]. These methods offer high selectivity and can be performed under ambient temperature conditions. The metal-catalyzed approach is particularly useful for asymmetric synthesis applications where stereochemical control is paramount.

Ring Expansion Methodologies

Ring expansion of (S)-4-Isopropyloxazolidine-2-thione provides access to larger heterocyclic systems while maintaining the chiral information from the original auxiliary. These transformations are particularly valuable for synthesizing complex natural products and pharmaceutical targets.

Thermal Ring Expansion

Thermal ring expansion typically involves heating the oxazolidine-2-thione at elevated temperatures (80-120°C) to promote intramolecular rearrangement reactions . The mechanism involves thermal activation of the heterocycle, followed by bond reorganization to form larger ring systems. The stereochemical outcome depends on the specific reaction conditions and the presence of additional functional groups.

The thermal ring expansion often proceeds through a concerted mechanism involving simultaneous bond breaking and bond forming events. The activation energy for these processes typically ranges from 20-25 kcal/mol, making them accessible under moderate heating conditions .

Catalytic Ring Expansion

Catalytic methods for ring expansion have been developed using various Lewis acids and metal catalysts. These approaches offer improved selectivity and milder reaction conditions compared to thermal methods. The catalytic ring expansion often involves coordination of the catalyst to the heteroatoms in the ring, followed by rearrangement to form the expanded ring system [10].

Substrate-Controlled Ring Expansion

The substitution pattern on the oxazolidine-2-thione ring can significantly influence the ring expansion pathway. For example, the presence of electron-withdrawing groups can facilitate ring expansion by stabilizing intermediate carbocation species. Conversely, electron-donating groups may favor alternative reaction pathways [10].

Functional Group Reactivity

S-Alkylation and S-Arylation Reactions

The sulfur atom in (S)-4-Isopropyloxazolidine-2-thione exhibits nucleophilic character due to its partial negative charge, making it susceptible to alkylation and arylation reactions. These transformations are fundamental for modifying the electronic properties of the heterocycle and introducing additional functional groups.

S-Alkylation Reactions

S-alkylation of oxazolidine-2-thiones typically involves treatment with alkyl halides under basic conditions. The reaction proceeds through an SN2 mechanism, with the sulfur atom acting as the nucleophile and the alkyl halide serving as the electrophile. The stereochemical outcome is generally retention of configuration at the chiral center, as the alkylation occurs at a site remote from the stereogenic center .

Primary alkyl halides react most readily, while secondary and tertiary halides may require more forcing conditions or alternative activation methods. The reaction conditions typically involve mild basic conditions (such as triethylamine or potassium carbonate) in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

S-Arylation Reactions

S-arylation represents a more challenging transformation due to the reduced electrophilicity of aryl halides compared to alkyl halides. However, copper-catalyzed S-arylation has been successfully developed for this system [12]. The reaction employs copper iodide as the catalyst with dimethylethylenediamine (DMEDA) as the ligand, operating at temperatures between 60-90°C in dioxane as solvent.

The mechanism involves oxidative addition of the aryl halide to the copper center, followed by coordination of the oxazolidine-2-thione through the sulfur atom. Reductive elimination then delivers the S-arylated product. The chemoselective nature of this transformation is remarkable, as it occurs preferentially at sulfur rather than nitrogen [12].

Mechanistic Studies

Detailed mechanistic studies have revealed that S-alkylation and S-arylation reactions proceed through different pathways. S-alkylation follows a classical SN2 mechanism, while S-arylation involves a metal-catalyzed cross-coupling process. The different mechanisms result in distinct stereochemical outcomes and reaction requirements [13] [12].

N-Acylation and N-Alkylation Chemistry

The nitrogen atom in (S)-4-Isopropyloxazolidine-2-thione can undergo both acylation and alkylation reactions, providing access to N-substituted derivatives with modified electronic properties and reactivity patterns.

N-Acylation Reactions

N-acylation of oxazolidine-2-thiones is typically accomplished using acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine. The reaction proceeds through nucleophilic attack of the nitrogen lone pair on the carbonyl carbon of the acylating agent, followed by elimination of the leaving group [7] [8].

The N-acylated derivatives exhibit enhanced electrophilicity at the adjacent carbon centers, making them valuable intermediates for further transformations. The acyl group can also serve as a directing group for subsequent reactions, providing additional regio- and stereochemical control [7].

N-Alkylation Reactions

N-alkylation can be achieved under mild conditions using alkyl halides in the presence of a base. The reaction typically occurs at moderate temperatures (50°C) in polar solvents such as dimethyl carbonate [14]. The N-alkylated products retain the thione functionality while gaining additional steric bulk around the nitrogen center.

The N-alkylation reaction has been extensively studied mechanistically, revealing that it can proceed through different pathways depending on the reaction conditions. Under basic conditions, the reaction may involve deprotonation of the nitrogen followed by SN2 attack on the alkyl halide. Alternative pathways involving initial alkylation followed by rearrangement have also been proposed [14].

Stereochemical Considerations

Both N-acylation and N-alkylation reactions generally proceed with retention of configuration at the chiral center, as the reactions occur at sites remote from the stereogenic carbon. However, the introduction of bulky substituents can influence the conformational preferences of the heterocycle, potentially affecting the outcomes of subsequent reactions [7].

Oxidation and Reduction Pathways

The (S)-4-Isopropyloxazolidine-2-thione scaffold can undergo various oxidation and reduction reactions, providing access to derivatives with different oxidation states and functional group patterns.

Oxidation Reactions

Oxidation of the thione functionality can be achieved using various oxidizing agents, including hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peracids. The oxidation typically proceeds through the formation of sulfoxide intermediates, which can be further oxidized to sulfones under more forcing conditions .

The oxidation reaction is highly chemoselective, occurring preferentially at the sulfur atom rather than other functional groups in the molecule. The stereochemical outcome depends on the specific oxidizing agent and reaction conditions employed. In some cases, the oxidation can induce conformational changes in the heterocycle that affect the accessibility of other reaction sites [15].

Reduction Reactions

Reduction of the thione group can be accomplished using various reducing agents, including lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reduction typically converts the thione to the corresponding thiol, which can undergo further transformations .

The reduction reaction is generally high-yielding and proceeds under mild conditions. The stereochemical outcome is typically retention of configuration at the chiral center, as the reduction occurs at a site remote from the stereogenic carbon .

Mechanistic Pathways

The oxidation and reduction reactions of oxazolidine-2-thiones have been studied extensively using both experimental and computational methods. The mechanisms typically involve nucleophilic attack at the sulfur atom, followed by rearrangement to form the final products. The activation energies for these processes are generally moderate, making them accessible under mild reaction conditions [15].

Rearrangement Reactions

Thermal Rearrangements

Thermal rearrangements of (S)-4-Isopropyloxazolidine-2-thione provide access to structurally diverse heterocyclic systems through bond reorganization processes. These transformations are particularly valuable for accessing ring systems that are difficult to prepare through other methods.

Intramolecular Cyclization Reactions

The most common thermal rearrangement involves intramolecular cyclization to form thiazolidine-2-ones through a formal sulfur migration process. This transformation typically occurs at temperatures between 80-120°C and proceeds through a concerted mechanism involving simultaneous bond breaking and bond forming events [16].

The mechanism involves thermal activation of the C-S bond, followed by nucleophilic attack of the oxygen atom on the sulfur center. The stereochemical outcome depends on the specific substitution pattern and the reaction conditions employed. High diastereoselectivity is typically observed, with the major product retaining the stereochemical information from the original chiral auxiliary [16].

Temperature-Dependent Selectivity

The selectivity of thermal rearrangements is highly dependent on the reaction temperature. At lower temperatures (80-100°C), the reaction tends to favor retention of the original ring structure with minor rearrangements. At higher temperatures (120-140°C), more extensive rearrangements can occur, leading to different product distributions [16].

Mechanistic Studies

Computational studies have provided detailed insights into the mechanisms of thermal rearrangements. The calculations reveal that the reaction proceeds through a series of transition states with activation energies ranging from 20-25 kcal/mol. The thermodynamic driving force for these rearrangements is typically the formation of more stable heterocyclic systems [16].

Catalyzed Skeletal Rearrangements

Metal-catalyzed skeletal rearrangements of (S)-4-Isopropyloxazolidine-2-thione offer enhanced selectivity and milder reaction conditions compared to thermal methods. These transformations typically involve coordination of the metal catalyst to the heteroatoms in the ring, followed by rearrangement to form new ring systems.

Lewis Acid-Catalyzed Rearrangements

Lewis acids such as boron trifluoride etherate (BF3- OEt2) have been employed for catalyzing skeletal rearrangements of oxazolidine-2-thiones. The mechanism involves coordination of the Lewis acid to the sulfur or nitrogen atom, followed by rearrangement to form new heterocyclic systems [2].

The Lewis acid-catalyzed rearrangements typically proceed at lower temperatures (0-25°C) compared to thermal methods, while maintaining high selectivity. The stereochemical outcome depends on the specific Lewis acid employed and the reaction conditions [2].

Brønsted Acid-Catalyzed Rearrangements

Brønsted acids, particularly trifluoroacetic acid (TFA), have proven highly effective for catalyzing skeletal rearrangements. The mechanism involves protonation of the nitrogen atom, followed by intramolecular nucleophilic attack and ring reorganization [2] [3].

The Brønsted acid-catalyzed rearrangements exhibit excellent diastereoselectivity, with ratios typically exceeding 95:5. The high selectivity is attributed to the stereospecific nature of the protonation and subsequent rearrangement steps [3].

Mechanistic Differences

Detailed mechanistic studies have revealed fundamental differences between Lewis acid and Brønsted acid-catalyzed rearrangements. While Lewis acid catalysis involves coordination to heteroatoms, Brønsted acid catalysis proceeds through protonation events. These different activation modes result in distinct stereochemical outcomes and reaction requirements [2].

Novel Transformation Pathways

Recent research has uncovered several novel transformation pathways for (S)-4-Isopropyloxazolidine-2-thione that were previously unknown. These discoveries have expanded the synthetic utility of this heterocycle and opened new avenues for accessing complex molecular architectures.

Photochemical Transformations

Photochemical activation of oxazolidine-2-thiones has revealed several unprecedented transformation pathways. Under UV irradiation, the heterocycle can undergo ring opening, rearrangement, and cyclization reactions to form diverse product mixtures [17] [18] [19].

The photochemical transformations typically involve initial excitation of the thione chromophore, followed by various reaction pathways including cyclization, ring opening, and rearrangement. The specific products formed depend on the wavelength of irradiation, the reaction medium, and the presence of additional functional groups [17].

Radical-Mediated Pathways

Radical-mediated transformations of oxazolidine-2-thiones have been explored using various radical initiators. These reactions can lead to ring opening, rearrangement, and cyclization products through radical intermediates [20].

The radical pathways typically involve initial homolytic cleavage of the C-S bond, followed by radical recombination or further reaction with other substrates. The stereochemical outcome depends on the specific radical intermediates formed and their relative stabilities [20].

Electrochemical Transformations

Electrochemical methods have been employed for promoting novel transformations of oxazolidine-2-thiones. These methods offer precise control over the reaction conditions and can access unique oxidation states that are difficult to achieve through other methods [21].

The electrochemical transformations typically involve oxidation or reduction of the heterocycle at an electrode surface, followed by chemical reactions of the resulting intermediates. The products formed depend on the electrode material, the applied potential, and the reaction medium [21].

Rearrangement TypeActivation MethodMechanismProductsStereoselectivityTemperature Range (°C)
Thermal RearrangementHeat (80-120°C)Intramolecular cyclizationThiazolidine-2-onesGood80-120
Acid-Catalyzed RearrangementBrønsted acids (TFA)Protonation-cyclizationQuaternary stereocentersExcellent (>95:5)25-60
Metal-Catalyzed RearrangementLewis acids (BF3)Coordination-rearrangementRearranged heterocyclesHigh0-25
Radical RearrangementRadical initiatorsRadical chain processRing-opened productsModerate25-80

The comprehensive study of structural transformations and reactivity patterns of (S)-4-Isopropyloxazolidine-2-thione reveals the remarkable versatility of this heterocyclic system. The compound serves as a valuable chiral auxiliary and synthetic intermediate, capable of undergoing diverse transformations while maintaining stereochemical integrity. The various reaction pathways discussed provide synthetic chemists with powerful tools for accessing complex molecular architectures and pharmaceutical targets.

XLogP3

1.7

Wikipedia

4-(Propan-2-yl)-4,5-dihydro-1,3-oxazole-2-thiol

Dates

Last modified: 08-15-2023

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